1,5-Hexadiyne-3,4-dione, 1,6-diphenyl-
Description
Properties
CAS No. |
180967-67-3 |
|---|---|
Molecular Formula |
C18H10O2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
1,6-diphenylhexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H |
InChI Key |
OBHSTCRJRCSKGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sonogashira Cross-Coupling
The Sonogashira reaction, a palladium/copper-catalyzed coupling of terminal alkynes with aryl halides, is a cornerstone for constructing carbon-carbon bonds in diyne systems. For 1,6-diphenylhexa-1,5-diyne-3,4-dione, this method involves:
- Precursor Synthesis : A diketone-bearing dibromide (e.g., 1,6-dibromohexa-3,4-dione) is prepared via bromination of hexa-3,4-dione.
- Coupling Reaction : The dibromide reacts with phenylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine, yielding the target compound.
Key Conditions :
Oxidative Alkyne Coupling
Glaser-Hay oxidative dimerization offers a pathway for diyne formation. Here, phenylacetylene derivatives undergo coupling in the presence of Cu(I) catalysts:
- Substrate Design : 3,4-Diketone-functionalized terminal alkynes (e.g., HC≡C-C(O)-C(O)-C≡CH) are synthesized via Claisen condensation.
- Oxidation : CuCl/O₂ mediates coupling, forming the diyne backbone.
Optimization :
- Catalyst: CuCl (20 mol%) in pyridine
- Temperature: 25°C, aerobic conditions
- Yield: ~60% (extrapolated from similar systems).
Intermediate Functionalization Approaches
Diol-to-Diketone Oxidation
A two-step strategy involves synthesizing a diyne-diol intermediate, followed by oxidation:
- Diyne-Diol Synthesis : 1,6-Diphenylhexa-1,5-diyne-3,4-diol is prepared via alkyne coupling (e.g., Cadiot-Chodkiewicz reaction).
- Oxidation : Jones reagent (CrO₃/H₂SO₄) converts diol to diketone.
Data Table :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Diol Synthesis | Phenylacetylene, CuI | NH₃/MeOH, 0°C | 75% |
| Oxidation | CrO₃, H₂SO₄ | Acetone, 0°C | 90% |
Halogenation-Elimination
Dehydrohalogenation of dibrominated precursors offers an alternative route:
- Bromination : 1,6-Diphenylhexane-3,4-dione treated with PBr₃ yields 1,6-dibromohexane-3,4-dione.
- Elimination : KOtBu induces dehydrobromination, forming the diyne.
Challenges : Steric hindrance from phenyl groups necessitates elevated temperatures (140°C) and prolonged reaction times.
Comparative Analysis of Methods
Table 1 : Method Efficacy and Limitations
Mechanistic Insights
Palladium-Catalyzed Pathways
In Sonogashira coupling, Pd(0) oxidatively inserts into the C-Br bond of the diketone dibromide. Transmetalation with phenylacetylene-Cu(I) intermediate forms a Pd(II)-alkynyl complex, which reductive eliminates to yield the diyne.
Copper-Mediated Oxidative Dimerization
Cu(I) facilitates single-electron transfer (SET) from terminal alkynes, generating radical intermediates that couple to form the diyne. The diketone moiety stabilizes the transition state via conjugation.
Chemical Reactions Analysis
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding diols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Diols or alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three classes of analogs: (i) bis-(β-enamino-pyran-2,4-dione) derivatives, (ii) substituted pyran-2,4-diones, and (iii) pesticidal dione derivatives.
Structural and Electronic Comparisons
Key Observations :
Symmetry vs. Reactivity: Unlike the C2-symmetric bis-(β-enamino-pyran-2,4-dione) derivatives , the target compound lacks a spacer group but shares a conjugated diyne-dione framework.
Intermolecular Interactions: Pyran-2,4-dione derivatives (3) exhibit weaker dipole moments but stronger H∙∙∙H interactions (critical for crystal packing) compared to bis-enamino derivatives . The target compound’s phenyl substituents may enhance π-π stacking, though this remains speculative without crystallographic data.
Electronic Properties: The bis-enamino derivatives (2a, 2b) show higher dipole moments (~5–6.5 Debye) due to electron-withdrawing enamino groups, whereas the target compound’s diyne-dione system likely has intermediate polarity.
Functional Comparisons
- Materials Science Potential: Bis-enamino derivatives demonstrate strong correlations between calculated and experimental NMR spectra (R² >0.93), highlighting their predictable electronic behavior . The target compound’s conjugated system may similarly enable precise computational modeling for optoelectronic applications.
- Biological Activity: Pesticidal diones (e.g., procymidone) rely on chlorinated aryl groups for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
